2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one is an organic compound characterized by its unique structure, which includes a piperidine ring, an ethanone backbone, and two alkynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidin-1-yl ethanone intermediate, which is then subjected to alkynylation reactions. The key steps include:
Formation of Piperidin-1-yl Ethanone: This can be achieved by reacting piperidine with an appropriate acylating agent such as acetyl chloride under basic conditions.
Alkynylation: The intermediate is then reacted with but-2-yn-1-yl and prop-2-yn-1-yl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide to introduce the alkynyl groups.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkynyl groups to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkynyl positions, where nucleophiles such as amines or thiols replace the alkynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Azides or thiols derivatives.
Scientific Research Applications
2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which 2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkynyl groups can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. Additionally, the piperidine ring can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(morpholin-4-yl)ethan-1-one
- **2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(pyrrolidin-1-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one is unique due to its specific combination of alkynyl groups and the piperidine ring. This structure provides distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.
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Properties
IUPAC Name |
2-[but-2-ynyl(prop-2-ynyl)amino]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-5-10-15(9-4-2)13-14(17)16-11-7-6-8-12-16/h2H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEBCEOUGUEKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC(=O)N1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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